
2-Fluoro-3-methyl-1,1'-biphenyl
Descripción general
Descripción
2-Fluoro-3-methyl-1,1'-biphenyl is a useful research compound. Its molecular formula is C13H11F and its molecular weight is 186.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-3-methyl-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-methyl-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent Sensor Development
2-Fluoro-3-methyl-1,1'-biphenyl derivatives have been used in the development of fluorescent sensors. A study demonstrated the use of a fluorogenic chemosensor based on a 1,1'-biphenyl derivative for detecting Zn2+ and Al3+ ions. The sensor showed high fluorescence emission, facilitated by processes like excited-state intramolecular proton transfer (ESIPT) and chelation-enhanced fluorescence (CHEF) (Patra et al., 2018).
Synthesis and Chemical Properties
Several studies have focused on the synthesis and chemical properties of 2-Fluoro-3-methyl-1,1'-biphenyl and its derivatives. Research on regioselectivity in fluorination processes of biphenyl derivatives, including 2-Fluoro-3-methyl-1,1'-biphenyl, highlighted the influence of different reagents and reaction conditions (Zupan et al., 1996). Another study provided a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain pharmaceuticals (Qiu et al., 2009).
Magnetic and Liquid Crystalline Properties
Research has also been conducted on the magnetic properties of diamagnetic polymers derived from biphenyl compounds, including those with fluoro and methyl groups. These studies investigate the transition from diamagnetism to paramagnetism under certain conditions (Yoshitake et al., 2016). Additionally, the chiral recognition and phase behavior of liquid crystalline materials derived from 2-Fluoro-3-methyl-1,1'-biphenyl have been a subject of study (Percec et al., 1994).
Pharmacological Research
In pharmacological research, derivatives of 2-Fluoro-3-methyl-1,1'-biphenyl have been explored. One such derivative was identified as a potential anti-epileptic drug candidate, showing broad-spectrum anti-convulsant activity in various models (Tanaka et al., 2019).
Photophysical Studies
The molecular structure of derivatives of 2-Fluoro-3-methyl-1,1'-biphenyl, determined by techniques like electron diffraction, provides insights into their photophysical properties (Zeitz et al., 1977).
Liquid Crystal Display Technology
Some studies have focused on the synthesis and mesomorphic properties of liquid crystals incorporating fluorinated biphenyl structures for potential applications in liquid crystal display technology (Jiang et al., 2012).
Propiedades
IUPAC Name |
2-fluoro-1-methyl-3-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F/c1-10-6-5-9-12(13(10)14)11-7-3-2-4-8-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFZYKVHPMKWKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10604412 | |
| Record name | 2-Fluoro-3-methyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-methyl-1,1'-biphenyl | |
CAS RN |
82617-47-8 | |
| Record name | 2-Fluoro-3-methyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


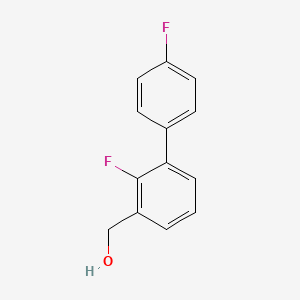
![[3-Fluoro-4-(4-fluorophenyl)phenyl]methanamine](/img/structure/B7837606.png)

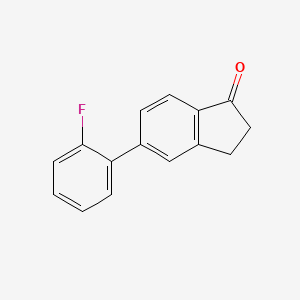
![3-Amino-3'-fluoro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B7837616.png)
![6-Fluoro-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7837634.png)
![2-(3-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B7837641.png)

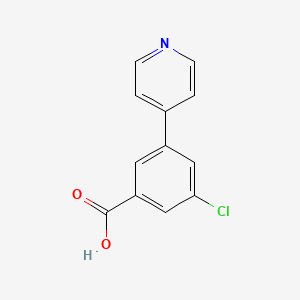
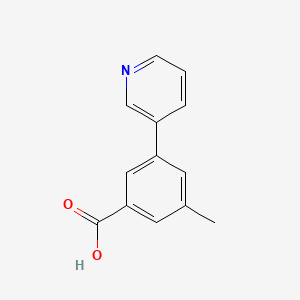
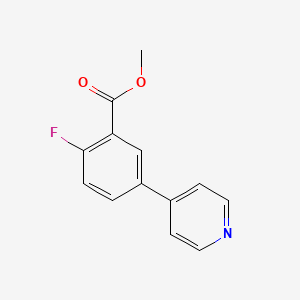
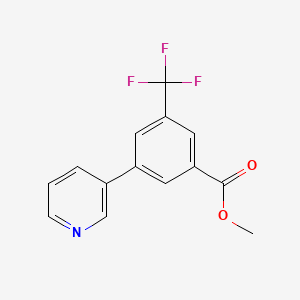
![Methyl 6-chloro-[2,4'-bipyridine]-4-carboxylate](/img/structure/B7837687.png)